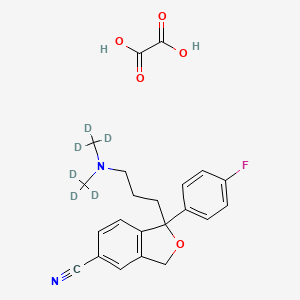

Citalopram-d6 Oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

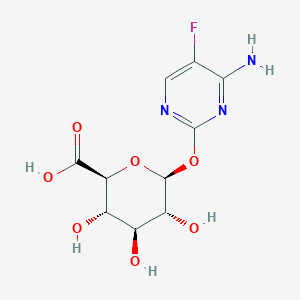

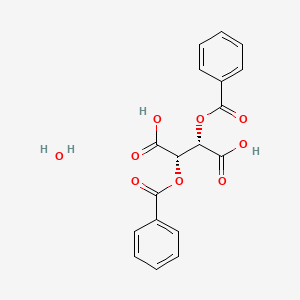

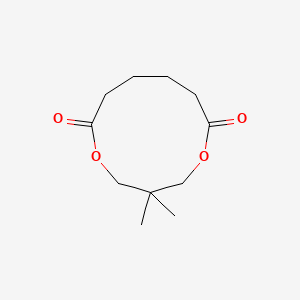

Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram . It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . The molecular weight is 420.46 and the molecular formula is C20H15D6FN2O.C2H2O4 .

Chemical Reactions Analysis

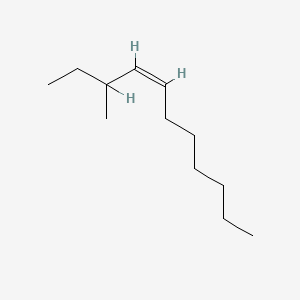

Citalopram and escitalopram have been analyzed regarding thermal degradation . Citalopram decomposed in a single step releasing HBr, dimethylamine, and fluorobenzene, while escitalopram started decomposition by losing formic acid, CO2, and CO from oxalate, followed by a second step in which dimethylamine and fluorobenzene were detected .Wissenschaftliche Forschungsanwendungen

Escitalopram Oxalate (S-citalopram) : This compound, the S-enantiomer of citalopram, is effective in treating depression and anxiety disorders. It has a high affinity for the human serotonin transporter and demonstrates a low potential for drug-drug interactions due to negligible effects on cytochrome P450 enzymes (Burke, 2002).

Sexual Dysfunction in Mice : Chronic treatment with citalopram, a potent selective serotonin reuptake inhibitor (SSRI), has been shown to reduce sexual behavior in male mice. This effect involves the modulation of RF-amide related peptide (RFRP) through serotonin receptors (Soga et al., 2010).

Impact on Fish Behavior : In three-spine sticklebacks, waterborne citalopram exposure caused anxiolytic effects and increased locomotor activity. This suggests ecological consequences and highlights the environmental impact of pharmaceuticals like citalopram (Kellner et al., 2016).

Biotransformation by Monoamine Oxidases : Citalopram is metabolized in the human liver by monoamine oxidases (MAO) to form its propionic acid derivative, indicating the significance of deamination in its biotransformation (Rochat et al., 1998).

Hepatotoxicity : In vitro and in vivo studies have revealed that citalopram can cause hepatotoxicity, potentially due to oxidative stress leading to mitochondrial and lysosomal damage (Ahmadian et al., 2017).

Analytical Procedures for Determination : Various analytical methodologies, including high-performance liquid chromatography and mass spectrometry, have been developed for determining levels of citalopram and its metabolites in biological and environmental samples (Unceta et al., 2011).

Citalopram's Antidepressant Properties : As a potent serotonin reuptake inhibitor, citalopram has been found effective in treating depression, with advantages such as minimal cardiotoxicity and lower occurrence of anticholinergic effects compared to other antidepressants (Hyttel, 1982).

Memory Improvement and Consciousness Disturbance : Low doses of citalopram have been reported to reverse memory impairment and disturbance of consciousness in certain contexts, suggesting potential therapeutic applications beyond depression treatment (Egashira et al., 2006).

Eigenschaften

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citalopram-d6 Oxalate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.